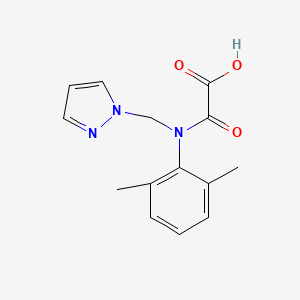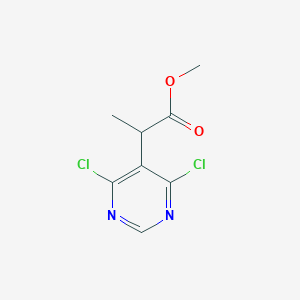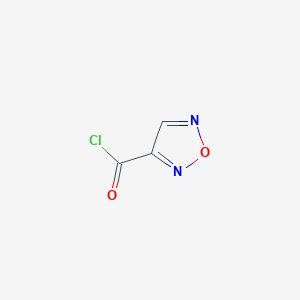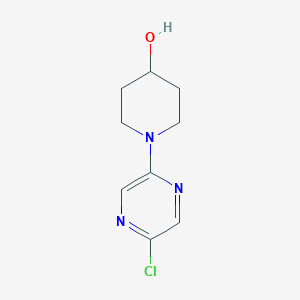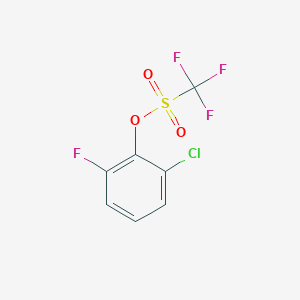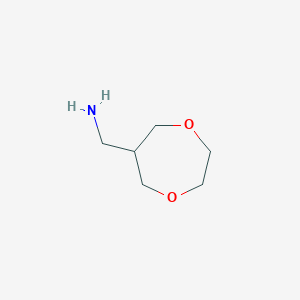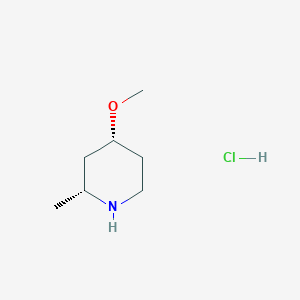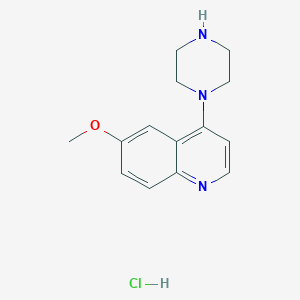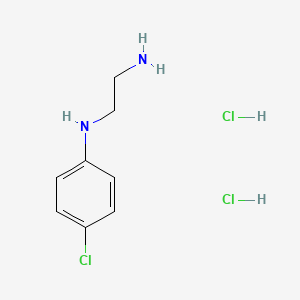
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-substituted phenyl group attached to an ethane-1,2-diamine backbone, forming a dihydrochloride salt. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields.
Applications De Recherche Scientifique
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and antiproliferative activities .
Result of Action
Similar compounds have been reported to exhibit significant effects on both allergic asthma and allergic itching .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride plays a vital role in biochemical reactions. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, enhancing their activity and contributing to the reduction of oxidative stress . This compound also binds to catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight its potential as an antioxidant and its role in maintaining cellular redox balance.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and resilience against oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By binding to these enzymes, the compound facilitates the reduction of hydrogen peroxide and other reactive oxygen species, thereby protecting cells from oxidative damage. This mechanism underscores its potential as a therapeutic agent for conditions associated with oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Its degradation products and long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, but potential adverse effects need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial antioxidant properties without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing the glutathione metabolism pathway . This compound also affects metabolic flux and metabolite levels, contributing to the maintenance of cellular redox balance and protection against oxidative stress.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . Its localization and accumulation within these compartments are crucial for its antioxidant activity and protective effects against oxidative damage.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress response . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments, enhancing its efficacy as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-chloroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl-ethane-1,2-diamine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-Chloro-phenyl)-ethane-1,2-diamine
- N1-(4-Bromo-phenyl)-ethane-1,2-diamine
- N1-(4-Fluoro-phenyl)-ethane-1,2-diamine
Uniqueness
N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride involves the reaction of 4-chloroaniline with 1,2-dibromoethane followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treatment of the intermediate with hydrochloric acid.", "Starting Materials": [ "4-chloroaniline", "1,2-dibromoethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate to form N-(4-chlorophenyl)ethane-1,2-diamine.", "Step 2: The intermediate is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form N-(4-chlorophenyl)ethane-1,2-diamine dihydrobromide.", "Step 3: The dihydrobromide is treated with hydrochloric acid to form the final product, N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride." ] } | |
Numéro CAS |
1965309-94-7 |
Formule moléculaire |
C8H12Cl2N2 |
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,11H,5-6,10H2;1H |
Clé InChI |
HMEKICJTPQRANP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCN)Cl.Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1NCCN)Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


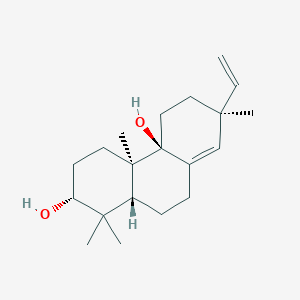
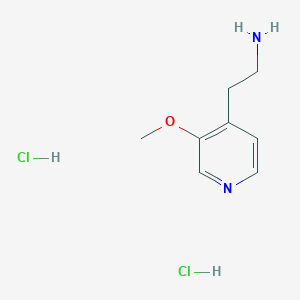
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

